2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide
Description
2,4-Difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with two fluorine atoms at positions 2 and 2. The phenyl group at the 3-position is further functionalized with a 5H,6H,7H-pyrrolo[1,2-a]imidazole moiety, a bicyclic system with fused pyrrole and imidazole rings.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)10-13)19(25)23-14-4-1-3-12(9-14)17-11-22-18-5-2-8-24(17)18/h1,3-4,6-7,9-11H,2,5,8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQUMMIKFQTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide typically involves multiple steps:
-
Formation of the Pyrrolo[1,2-a]imidazole Core: : This step often involves the cyclization of a suitable precursor, such as an N-substituted pyrrole, with an imidazole derivative. The reaction conditions may include the use of a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Introduction of the Phenyl Group: : The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a halogenated pyrrolo[1,2-a]imidazole intermediate.
-
Attachment of the 2,4-Difluorobenzamide Moiety: : This step involves the acylation of the phenyl-substituted pyrrolo[1,2-a]imidazole with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolo[1,2-a]imidazole core. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
-
Reduction: : Reduction reactions can target the carbonyl group in the 2,4-difluorobenzamide moiety. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolo[1,2-a]imidazole core
Reduction: Reduced forms of the 2,4-difluorobenzamide moiety
Substitution: Halogenated, nitrated, or sulfonated aromatic rings
Scientific Research Applications
2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
-
Medicine: : Explored for its potential therapeutic properties. The compound’s structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
-
Industry: : Utilized in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. This inhibition can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Target Compound vs. N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-benzothiazole-2-carboxamide ()
- Structural Differences : The target compound substitutes the benzamide with a 2,4-difluorophenyl group, whereas the analog in replaces the benzamide with a benzothiazole-carboxamide.
- Physicochemical Impact :
- The fluorine atoms in the target compound enhance electronegativity and metabolic stability compared to the sulfur-containing benzothiazole in the analog.
- The benzothiazole analog has a higher molecular weight (360.43 g/mol) and topological polar surface area (88 Ų) due to the sulfur atom and additional aromaticity .
Target Compound vs. G1Y (N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide) ()
- Linkage Variation : G1Y introduces a methylene spacer between the benzamide and the phenyl-pyrroloimidazole group, whereas the target compound directly links the benzamide to the phenyl ring.
- However, the direct linkage in the target compound could enhance rigidity and aromatic stacking efficiency .
Substituent and Functional Group Analysis
- Fluorine Substituents: The 2,4-difluoro substitution in the target compound likely improves lipophilicity (LogP) and bioavailability compared to non-fluorinated analogs like G1Y .
- Sulfonamide vs.
Functionalization of the Phenyl Ring
- Target Compound : Likely synthesized via condensation of 3-(pyrroloimidazol-3-yl)aniline with 2,4-difluorobenzoyl chloride, analogous to the imidazolyl benzamide synthesis in .
- Benzothiazole Analog () : Utilizes coupling of 1,3-benzothiazole-2-carboxylic acid with the pyrroloimidazole-phenyl amine, a method common in carboxamide syntheses .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Benzothiazole Analog () | G1Y () |
|---|---|---|---|
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Rotatable Bonds | ~3* | 3 | 5 |
| Topological Polar SA | ~80 Ų* | 88 Ų | 55 Ų |
*Inferred from structural analogs.
- The target compound’s moderate polar surface area (~80 Ų) suggests balanced solubility and permeability, favorable for oral bioavailability.
- The benzothiazole analog’s higher polar surface area (88 Ų) may limit blood-brain barrier penetration compared to the target compound .
Q & A
Basic: What are the common synthetic routes for 2,4-difluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Pyrroloimidazole Formation : Condensation of precursors like N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid under reflux (100°C, 16 hours) to yield the pyrrolo[1,2-a]imidazole scaffold .
Functionalization : Boronation using n-BuLi and B(Oi-Pr)₃ in THF at -78°C to introduce a boronic acid group for coupling reactions .
Benzamide Coupling : Reacting the functionalized pyrroloimidazole intermediate with 2,4-difluorobenzoyl chloride via nucleophilic acyl substitution in the presence of a base (e.g., DIEA) .
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and LC-MS validation are critical for isolating the final product .
Basic: How is the molecular structure of this compound validated in academic research?
Methodological Answer:
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons and carbons, particularly verifying the difluorobenzamide and pyrroloimidazole moieties.
- Mass Spectrometry (LC-MS/HRMS) : To confirm molecular weight (e.g., m/z 317.384 for related benzamide derivatives) .
- X-ray Crystallography : For unambiguous assignment of stereochemistry and bond angles, as demonstrated in similar imidazole derivatives .
Basic: What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
Initial screening focuses on:
- Enzyme Inhibition Assays : PDE4 inhibition via cAMP quantification (e.g., ELISA-based detection of cAMP levels in cell lysates) .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) to assess antiproliferative activity .
- Binding Affinity Studies : Fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with targets like kinases or receptors .
Advanced: How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?
Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:
- Metabolic Stability Testing : Liver microsome assays to identify rapid degradation pathways .
- Orthogonal Assays : Use isothermal titration calorimetry (ITC) for direct binding validation, bypassing cellular complexity .
- Pharmacodynamic (PD) Markers : Measure downstream biomarkers (e.g., phosphorylated CREB for PDE4 inhibition) in target tissues .
Advanced: What strategies optimize regioselectivity during the synthesis of the pyrroloimidazole core?
Methodological Answer:
Regioselectivity challenges in cyclization are addressed by:
- Directing Groups : Introducing electron-withdrawing substituents (e.g., bromine) to steer reaction pathways .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) to control stereochemistry .
- Temperature Control : Low-temperature (-78°C) lithiation to stabilize intermediates and prevent side reactions .
Advanced: How does fluorination impact the compound’s interaction with PDE4?
Methodological Answer:
The 2,4-difluoro substitution on the benzamide enhances:
- Electrophilic Character : Fluorine’s electronegativity strengthens hydrogen bonding with PDE4’s catalytic pocket (e.g., interactions with Gln-443 or Tyr-159) .
- Metabolic Stability : Reduced oxidative metabolism via cytochrome P450 enzymes, as shown in fluorinated analogs .
- Selectivity : Fluorine’s size avoids steric clashes with non-target PDE isoforms (e.g., PDE3/5), validated via competitive binding assays .
Advanced: What computational methods predict off-target effects for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, prioritizing high-scoring off-targets .
- QSAR Modeling : Train models on imidazole derivatives to predict ADMET properties (e.g., hERG inhibition risk) .
- Proteome Mining : Mass spectrometry-based chemoproteomics to identify non-canonical binding partners .
Advanced: How to address low solubility in formulation studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release, validated via dynamic light scattering (DLS) .
- Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in diethyl ether .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
